molecular formula C17H17N5O2 B2649459 (E)-3-(furan-2-yl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acrylamide CAS No. 1421587-63-4

(E)-3-(furan-2-yl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acrylamide

Cat. No.: B2649459
CAS No.: 1421587-63-4
M. Wt: 323.356
InChI Key: QULFMEODFSRVCD-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-2-yl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acrylamide (CAS# 1421587-63-4) is a chemical compound with a molecular formula of C17H17N5O2 and a molecular weight of 323.35 . This molecule is a derivative that incorporates both a furan-acrylamide moiety and a pyrazolyl-pyrimidine group, structural features that are of significant interest in medicinal chemistry and drug discovery. Furan derivatives are recognized for their broad pharmacological potential, including anti-inflammatory and anti-cancer properties, and serve as key intermediates in synthesizing novel drug candidates . The pyrazolo-pyrimidine scaffold is a privileged structure in the development of potent protein kinase inhibitors, which play a critical role in targeted cancer therapy by regulating cellular signaling pathways . The presence of an acrylamide group is common in targeted covalent inhibitors, such as those found in several approved oncology drugs, where it functions as an electrophilic warhead . Researchers can leverage this compound as a core building block or a starting point for the synthesis of novel molecules targeting kinase pathways, or for exploring new pharmacological activities. As a reactive acrylamide derivative, appropriate handling and storage conditions are recommended to maintain stability. This product is intended for research purposes by qualified laboratory personnel. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-11-12(2)21-22(13(11)3)17-18-9-14(10-19-17)20-16(23)7-6-15-5-4-8-24-15/h4-10H,1-3H3,(H,20,23)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULFMEODFSRVCD-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)C=CC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)/C=C/C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(furan-2-yl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acrylamide is a complex organic molecule that combines furan and pyrazole moieties with potential biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure

The structure of the compound can be represented as follows:

C16H18N4O\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}

This compound features a furan ring and a pyrazole derivative, which are known for their diverse biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The incorporation of the pyrazole moiety in this compound suggests potential cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds demonstrate cytotoxicity against cervical HeLa and prostate DU 205 cancer cell lines .

Cell LineIC50 (µM)Reference
HeLa15
DU 20520
CaCO-2 (colon)10

Anti-inflammatory Activity

The compound's structure suggests it may inhibit inflammatory pathways. Pyrazole derivatives have been documented to exhibit anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .

Antimicrobial Activity

Furan derivatives are known for their antimicrobial properties. The presence of both furan and pyrazole in this compound may enhance its efficacy against various bacterial strains. Studies have reported that similar compounds exhibit broad-spectrum antibacterial activity .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Interference with Cell Signaling : It could disrupt signaling pathways that lead to tumor growth or inflammatory responses.
  • Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells.

Case Studies

Several studies provide insights into the biological activity of related compounds:

  • Study on Pyrazolo[1,5-a]pyrimidines : This research highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, showcasing significant cytotoxicity against multiple cancer types .
  • Furan Derivatives in Antimicrobial Research : A study focused on furan derivatives demonstrated their effectiveness against various bacterial strains, supporting the antimicrobial potential of compounds containing furan rings .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s acrylamide core and heterocyclic substituents are shared with several analogs, but key differences in substituents modulate its physicochemical and biological properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound Acrylamide-Pyrimidine Furan-2-yl, 3,4,5-Trimethylpyrazole 361* Enhanced solubility via furan; steric bulk from trimethylpyrazole
(Z)-3-(4-nitrophenyl)-N-propyl... (5012) Acrylamide-Oxazolone 4-Nitrophenyl, p-Tolyl ~437 (estimated) Electron-withdrawing nitro group; synthesized via oxazolone intermediate
3d (C29H29N9O3) Imidazo-pyrimido[4,5-d]pyrimidinone Methoxyphenyl, Piperazine 552.25 High purity (97.8% HPLC); piperazine enhances solubility
(E)-2-cyano-... () Acrylamide-Pyrimidine Thiophen-2-yl, Cyano ~420 (estimated) Thiophene confers lipophilicity; cyano group may stabilize conformation

*Calculated based on formula C₁₇H₁₆N₆O₂ (adjustments may apply).

Research Findings and Implications

  • Structural Insights : Crystallographic data for analogs (e.g., compounds) refined via SHELXL reveal that substituent positioning critically affects binding. The target’s furan and trimethylpyrazole may optimize π-stacking and hydrophobic interactions .
  • Activity Trends : Nitro groups (as in 5012) enhance electrophilicity but may reduce bioavailability, whereas the target’s furan balances polarity and rigidity .
  • Synthetic Feasibility : HATU/DIPEA-mediated coupling () is a viable route for introducing the pyrimidine-pyrazole group, ensuring high yield and purity .

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, particularly the (E)-configuration of the acrylamide double bond (δ 6.5–7.5 ppm for trans coupling) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 367.1524) .
  • X-ray Crystallography : For unambiguous 3D structure determination, employ SHELXL for refinement (e.g., C–C bond lengths in the acrylamide moiety: 1.33–1.35 Å) .

Advanced: How can reaction conditions be optimized to enhance coupling efficiency?

Q. Methodological Answer :

  • Solvent Selection : Replace polar aprotic solvents (DMF) with toluene to reduce side reactions, improving yield by ~15% .
  • Catalysis : Use Pd(OAc)2_2/Xantphos systems for Buchwald-Hartwig amidation to access sterically hindered pyrimidin-5-amine intermediates .
  • Temperature Control : Lower reaction temperatures (0–5°C) during acryloyl chloride addition minimize decomposition .

Q. Example Optimization Table :

ConditionYield (Unoptimized)Yield (Optimized)
DMF, 25°C52%
Toluene, 0°C, Pd/Xantphos68%

Advanced: How to resolve contradictions between computational and crystallographic data?

Q. Methodological Answer :

  • Refinement with SHELXL : Adjust thermal parameters and occupancy factors to account for disordered solvent molecules in crystallographic data .
  • DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental bond angles. Discrepancies >2° may indicate crystal packing effects .
  • Solvent Masking : Use OLEX2 or PLATON to model electron density for unresolved solvent regions .

Advanced: What strategies validate biological activity against kinase targets?

Q. Methodological Answer :

  • Enzyme Assays : Conduct kinase inhibition assays (e.g., ADP-Glo™) at varying concentrations (1 nM–10 µM) to determine IC50_{50}.
  • Molecular Docking : Use AutoDock Vina to predict binding modes in the ATP-binding pocket of target kinases (e.g., JAK2). Validate with mutagenesis studies (e.g., K882E mutation reduces affinity) .
  • SAR Analysis : Modify the furan or pyrazole substituents to assess impact on potency. Methyl groups at pyrazole-3,4,5 positions enhance selectivity .

Advanced: How to analyze regioselectivity in pyrazole-pyrimidine core formation?

Q. Methodological Answer :

  • Kinetic vs. Thermodynamic Control : Monitor reaction intermediates via LC-MS. Pyrimidine C2-position selectivity arises from steric hindrance at C4 .
  • Isotopic Labeling : Use 15^{15}N-labeled pyrazole to track nitrogen incorporation into the pyrimidine ring via 15^{15}N NMR .
  • DFT Transition State Analysis : Calculate activation barriers for competing pathways (e.g., N1 vs. N2 attack on pyrimidine) .

Advanced: How to address low solubility in biological assays?

Q. Methodological Answer :

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain solubility without denaturing proteins .
  • Prodrug Design : Introduce phosphate or acetyl groups at the acrylamide nitrogen for in situ hydrolysis .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.